

Application Notes and Protocols for the Characterization of SHR-A1811

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MC-Gly-Gly-Phe-Gly-(R)-
Cyclopropane-Exatecan

Cat. No.: B12389919

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR-A1811 is a novel antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises the humanized anti-HER2 monoclonal antibody, trastuzumab, linked to a potent topoisomerase I inhibitor payload, SHR169265, via a cleavable linker.^{[1][2][3]} With an optimized drug-to-antibody ratio (DAR) of approximately 6, SHR-A1811 exhibits significant anti-tumor activity in HER2-expressing cancer models.^{[2][3]} This document provides detailed analytical methods and protocols for the comprehensive characterization of SHR-A1811, ensuring robust and reproducible analysis for research and development purposes.

Mechanism of Action

SHR-A1811's mechanism of action is twofold, combining the targeted activity of trastuzumab with the potent cytotoxicity of its topoisomerase I inhibitor payload.^{[3][4][5]}

- **HER2 Targeting:** The trastuzumab component of SHR-A1811 binds with high affinity to the extracellular domain of the HER2 receptor on the surface of cancer cells. This binding inhibits downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.^[4] Furthermore, the Fc region of trastuzumab can engage immune effector cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC).^[4]

- **Payload Delivery and Action:** Upon binding to HER2, the SHR-A1811/HER2 complex is internalized by the cancer cell. Inside the cell, the cleavable linker is processed, releasing the topoisomerase I inhibitor payload.[4][6] This payload then intercalates into the DNA and inhibits the topoisomerase I enzyme, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[3]

Quantitative Data Summary

A summary of key quantitative data for SHR-A1811 is presented below.

Parameter	Value	Reference
Drug-to-Antibody Ratio (DAR)	~6	[2][3]
Payload	SHR169265 (Topoisomerase I inhibitor)	[2][3]
Antibody	Trastuzumab (anti-HER2)	[2][3]
Linker	Cleavable	[2][3]
In Vitro Cytotoxicity (IC50)	Cell line dependent (nM range)	[2]
Preclinical Pharmacokinetics	Dose-proportional exposure	[7][8]
Clinical Efficacy (HER2+ Breast Cancer)	Objective Response Rate (ORR): ~79.1%	[9]
Clinical Efficacy (HER2-mutant NSCLC)	Objective Response Rate (ORR): ~41.9%	[10]

Experimental Protocols

Detailed protocols for the key analytical methods for SHR-A1811 characterization are provided below.

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to an antibody is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-

Performance Liquid Chromatography (RP-HPLC) are two common methods for DAR determination.

a) Hydrophobic Interaction Chromatography (HIC)

- Principle: HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic payload increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DAR values.
- Protocol:
 - Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
 - Sample Preparation: Dilute SHR-A1811 to a final concentration of 1 mg/mL in the equilibration buffer.
 - Injection: Inject 10-20 μ L of the prepared sample.
 - Gradient: Elute the bound ADC using a decreasing salt gradient (e.g., a linear gradient from 1.5 M to 0 M ammonium sulfate over 30 minutes).
 - Detection: Monitor the elution profile at 280 nm.
 - Data Analysis: The different peaks correspond to ADC species with varying numbers of conjugated payloads. Calculate the average DAR by integrating the peak areas and using a weighted average formula.

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. This method is often used for reduced ADCs.
- Protocol:
 - Sample Reduction: Reduce SHR-A1811 by incubation with a reducing agent (e.g., dithiothreitol - DTT) to separate the light and heavy chains.

- Column: Use a reversed-phase column suitable for proteins (e.g., a C4 column).
- Mobile Phase:
 - Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: Apply a linear gradient from low to high organic content (e.g., 20% to 60% Mobile Phase B over 30 minutes).
- Detection: Monitor absorbance at 280 nm.
- Data Analysis: Separate peaks corresponding to light chains and heavy chains with different numbers of conjugated drugs will be observed. The DAR can be calculated based on the relative peak areas.

Purity and Heterogeneity Analysis

a) Size Exclusion Chromatography (SEC)

- Principle: SEC separates molecules based on their hydrodynamic radius, effectively separating monomers from aggregates and fragments.
- Protocol:
 - Column: Use a size exclusion column with an appropriate pore size for antibodies (e.g., TSKgel G3000SWxl).
 - Mobile Phase: An isocratic mobile phase, typically a phosphate buffer with salt (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
 - Sample Preparation: Dilute SHR-A1811 to 1 mg/mL in the mobile phase.
 - Injection: Inject 20-50 µL of the sample.
 - Detection: Monitor absorbance at 280 nm.

- Analysis: The main peak represents the monomeric ADC. Peaks eluting earlier correspond to aggregates, while later eluting peaks indicate fragments.

b) Capillary Electrophoresis (CE)

- Principle: CE separates molecules based on their charge-to-mass ratio, providing information on charge heterogeneity.
- Protocol:
 - Capillary: Use a bare fused-silica capillary.
 - Buffer: A low pH buffer (e.g., phosphate buffer, pH 2.5) is typically used for capillary zone electrophoresis (CZE) of antibodies.
 - Sample Preparation: Desalt and dilute the SHR-A1811 sample.
 - Injection: Apply a pressure or voltage injection.
 - Separation: Apply a high voltage across the capillary.
 - Detection: Monitor absorbance at 214 nm or 280 nm.
 - Analysis: The resulting electropherogram will show different charge variants of the ADC.

Binding Affinity Measurement

Surface Plasmon Resonance (SPR)

- Principle: SPR is a label-free technique that measures the binding kinetics and affinity of molecules in real-time.
- Protocol:
 - Sensor Chip: Immobilize the HER2 extracellular domain (ECD) onto a sensor chip (e.g., a CM5 chip) using amine coupling.
 - Analyte: Prepare a series of dilutions of SHR-A1811 in a suitable running buffer (e.g., HBS-EP+).

- Binding Measurement: Inject the SHR-A1811 dilutions over the immobilized HER2 surface and a reference surface.
- Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 1.5).
- Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

In Vitro Cytotoxicity Assay

CellTiter-Glo® Luminescent Cell Viability Assay

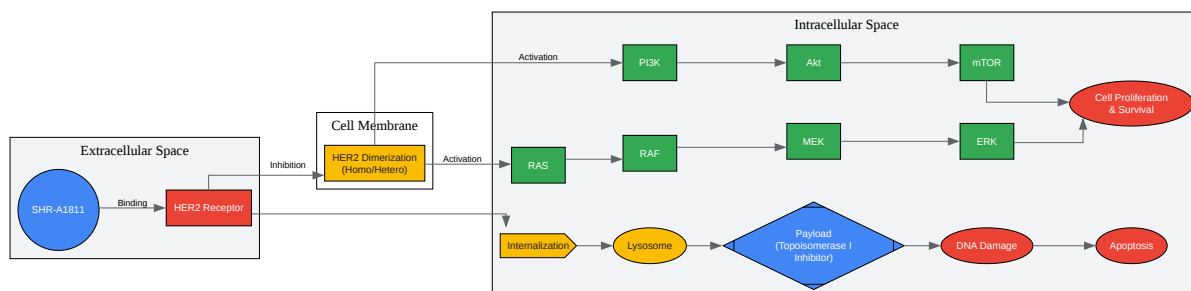
- Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
- Protocol:
 - Cell Seeding: Seed HER2-expressing cancer cells (e.g., SK-BR-3, NCI-N87) in a 96-well plate and allow them to adhere overnight.
 - Treatment: Treat the cells with a serial dilution of SHR-A1811 and control antibodies for 72-96 hours.
 - Assay: Add CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.
 - Measurement: Measure the luminescence using a plate reader.
 - Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

In Vivo Efficacy Study

Xenograft Tumor Model

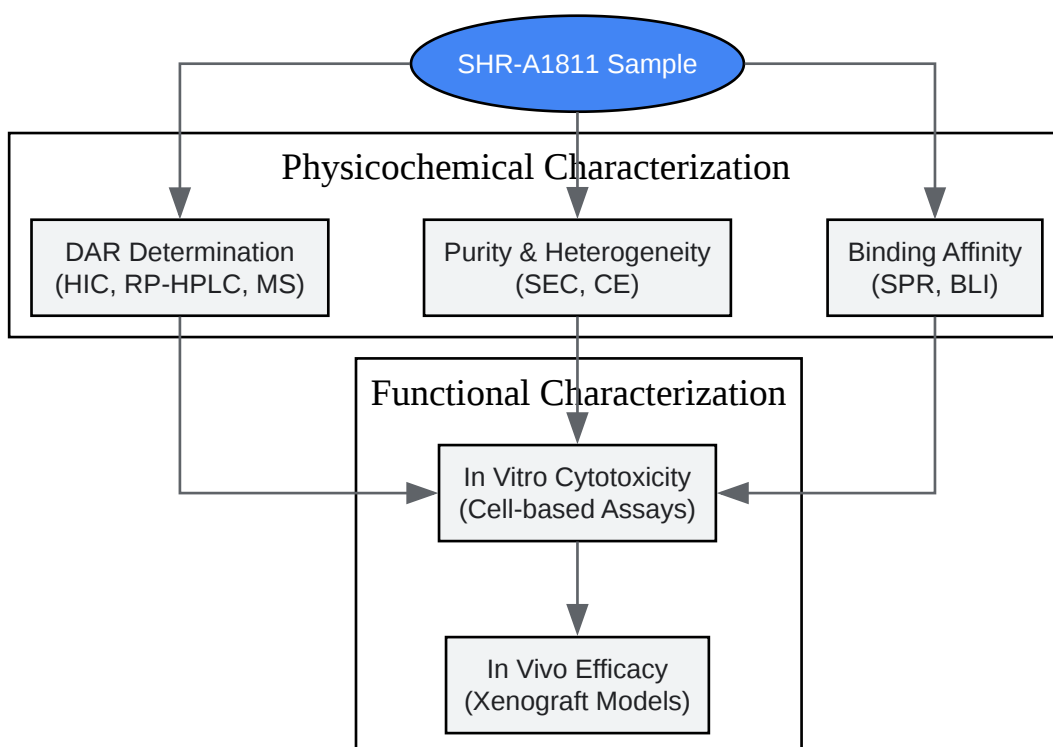
- Principle: Evaluate the anti-tumor activity of SHR-A1811 in an in vivo setting using immunodeficient mice bearing human tumor xenografts.
- Protocol:
 - Cell Implantation: Subcutaneously implant HER2-positive tumor cells (e.g., NCI-N87) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
 - Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Treatment: Randomize the mice into treatment groups and administer SHR-A1811, vehicle control, and other control antibodies intravenously.
 - Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
 - Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
 - Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.

Visualizations



[Click to download full resolution via product page](#)

Caption: SHR-A1811 Mechanism of Action.



[Click to download full resolution via product page](#)

Caption: Analytical Workflow for SHR-A1811.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 5. mdpi.com [mdpi.com]
- 6. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of SHR-A1811]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389919#analytical-methods-for-shr-a1811-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com